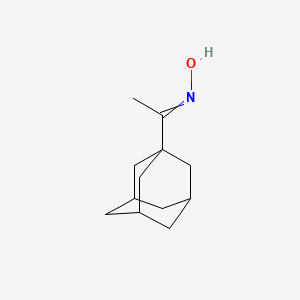
1-Adamantan-1-yl-ethanone oxime
Cat. No. B1363984
M. Wt: 193.28 g/mol
InChI Key: NOWUKHMRBUCWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04551552
Procedure details


Into a Parr hydrogenation flask were placed 0.35 g of 5% Pt/C, 1.9 g of 1-adamantyl methyl ketoxime, 230 ml of ethanol and 2.0 ml of conc. hydrochloric acid. The flask was purged with hydrogen and then the hydrogenation reaction was initiated. Pressure was set at 34 psia (234 KPa) at ambient temperature and the reaction conducted overnight. The catalyst was removed by filtration and washed with 50 ml ethanol. The combined ethanol solution was distilled to dryness under vacuum. The remaining white solid was dissolved in 70 ml of water, and extracted twice with 50 ml ether. The ether layer was discarded. The aqueous layer was basified to pH 10-13 with sodium hydroxide and extracted twice with 100 ml of ether. The ether layer was dried over potassium hydroxide and magnesium sulfate which was removed by filtration. The dried ether layer was treated with hydrogen chloride gas and rimantadine hydrochloride precipitated. The solid was collected by filtration and dried to give 1.6 g of rimantadine hydrochloride (75% yield).




Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)=[N:3]O.[ClH:15]>[Pt].C(O)C>[CH3:1][CH:2]([NH2:3])[C:5]12[CH2:6][CH:7]3[CH2:13][CH:11]([CH2:10][CH:9]([CH2:8]3)[CH2:14]1)[CH2:12]2.[ClH:15] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=NO)C12CC3CC(CC(C1)C3)C2
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.35 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Four
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was purged with hydrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hydrogenation reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was set at 34 psia (234 KPa) at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 ml ethanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The combined ethanol solution was distilled to dryness under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The remaining white solid was dissolved in 70 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 50 ml ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 100 ml of ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether layer was dried over potassium hydroxide and magnesium sulfate which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The dried ether layer was treated with hydrogen chloride gas and rimantadine hydrochloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C12CC3CC(C1)CC(C3)C2)N.Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
